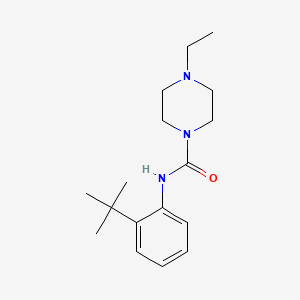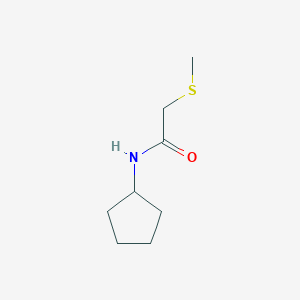![molecular formula C12H14ClNO B7512914 N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, also known as CCMI, is a chemical compound that belongs to the class of carboxamide compounds. CCMI has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide exerts its effects by binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways that are involved in the regulation of cellular processes. This results in the activation of various downstream effectors, including ion channels, enzymes, and transcription factors, which ultimately leads to the biochemical and physiological effects of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the promotion of neuroplasticity. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it a potential therapeutic agent for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has several limitations, including its limited solubility in water and its relatively short half-life.
Orientations Futures
There are several potential future directions for the study of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, including the development of more potent and selective sigma-1 receptor agonists, the investigation of its potential therapeutic applications in the treatment of various neurological disorders, and the elucidation of its precise mechanism of action at the molecular level. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide, as well as its potential side effects and toxicity.
Méthodes De Synthèse
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by the reaction with methylamine. The resulting product is then purified through crystallization or chromatography to obtain N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide in its pure form.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays an important role in the regulation of various physiological processes, including neurotransmission, cell survival, and neuroplasticity.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14(12(15)9-6-7-9)8-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQIEVJGZXDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



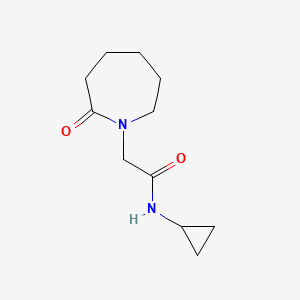

![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512876.png)
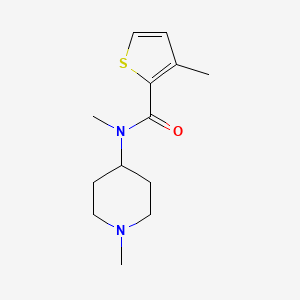
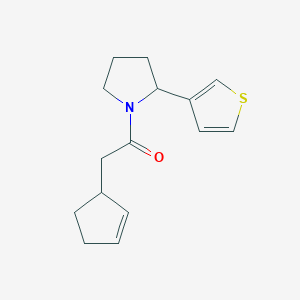
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
